5-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-BROMO-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, an indole moiety, and a thiophenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The thiophenesulfonamide group can be introduced by reacting the appropriate thiophene derivative with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the sulfonamide group can inhibit certain enzymes. The bromine atom may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Shares the brominated indole structure but lacks the thiophenesulfonamide group.
N-(2-(5-Methyl-1H-indol-3-yl)ethyl)thiophenesulfonamide: Similar structure but without the bromine atom.
Uniqueness
5-BROMO-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE is unique due to the combination of the bromine atom, indole moiety, and thiophenesulfonamide group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H15BrN2O2S2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H15BrN2O2S2/c1-10-2-3-13-12(8-10)11(9-17-13)6-7-18-22(19,20)15-5-4-14(16)21-15/h2-5,8-9,17-18H,6-7H2,1H3 |
InChI Key |
ZLIAULZSTLNMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
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